N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline
Description
N-Cyclohexyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring a nitro group at the ortho (2-) position, a trifluoromethyl group at the para (4-) position, and a cyclohexylamine moiety. This compound’s structure combines electron-withdrawing groups (nitro, trifluoromethyl) with a bulky cyclohexyl substituent, influencing its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-10-4-2-1-3-5-10/h6-8,10,17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMYXNNTXMCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397365 | |
| Record name | N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87815-78-9 | |
| Record name | N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (Amination) on 4-Chloro-3-nitrobenzotrifluoride
One of the most direct and industrially relevant methods to prepare 2-nitro-4-trifluoromethylaniline derivatives, including cyclohexyl-substituted analogs, is via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with ammonia or amines.
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- The reaction is typically carried out by treating 4-chloro-3-nitrobenzotrifluoride with an excess of aqueous ammonia or cyclohexylamine at elevated temperatures ranging from 80 °C to 150 °C, preferably 100–120 °C.
- The reaction may be catalyzed by copper catalysts such as copper(II) carbonate or copper(I) oxide to improve yield and selectivity.
- The process is often conducted under pressure due to the volatility and temperature requirements of ammonia solutions.
- Ammonia concentration in aqueous solution is maintained between 20–30% by weight for optimal reactivity.
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- This method yields the desired nitro-trifluoromethylaniline in very good yields, often exceeding 90%, with purity levels above 98% as determined by HPLC.
- The mother liquor containing ammonium salts can be recycled to improve process economy and reduce waste.
This method can be adapted for the preparation of N-cyclohexyl derivatives by substituting ammonia with cyclohexylamine under similar conditions, facilitating the nucleophilic displacement of the chloro substituent by the cyclohexylamino group.
Reductive Amination and Catalytic Hydrogenation Routes
Another synthetic approach involves the reduction of nitro-substituted trifluoromethyl aromatic precursors followed by amination steps:
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- 2-Nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene are used as intermediates.
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- Catalytic hydrogenation is performed using palladium on carbon (5% Pd/C) as catalyst in methanol solvent, with triethylamine as an acid scavenger.
- Typical conditions include hydrogen pressure of 30 bar, temperature around 50 °C, and reaction times of approximately 3 hours.
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- The nitro group is reduced to the amino group, and subsequent substitution or protection/deprotection steps can introduce the cyclohexylamine moiety.
- Alternatively, acylation of amino groups and subsequent chlorination and fluorination steps can be employed to introduce trifluoromethyl groups and amine substituents.
This method is more complex and typically used when specific substitution patterns or protecting group strategies are required.
Metallaphotoredox Catalysis for Modular Amination Incorporating Cyclohexyl Groups
Recent advances in metallaphotoredox catalysis have enabled novel multicomponent coupling strategies for the synthesis of N-trifluoroalkyl anilines, including cyclohexyl-substituted derivatives.
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- The reaction involves the coupling of nitroarenes, tertiary alkylamines (including cyclohexyl-containing amines), redox-active esters, and trifluoropropene under iridium/nickel dual catalysis with visible light irradiation.
- This approach allows the direct formation of complex N-trifluoroalkyl anilines via radical intermediates and C–N bond formation.
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- Typical catalysts include 4 mol% iridium photocatalyst and 20 mol% nickel nitrate hexahydrate.
- Reactions are conducted at room temperature under atmospheric pressure of trifluoropropene.
- The tertiary alkylamine component can be N,N-dimethylcyclohexylamine or related derivatives.
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- This method offers modularity and the ability to incorporate diverse cyclohexyl-containing amines into the aniline framework.
- It bypasses the need for pre-functionalized aromatic halides and harsh reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Catalyst | Temperature | Pressure | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzotrifluoride | Excess aqueous ammonia or cyclohexylamine | Cu(II) carbonate or Cu(I) oxide | 100–120 °C | Elevated (up to 11 bar) | >90% | Industrially scalable, high purity |
| Catalytic Hydrogenation | 2-Nitro-5-chloro-trifluoromethylbenzene | H2, Pd/C, triethylamine, methanol | Pd/C (5%) | 50 °C | 30 bar H2 | ~78% | Requires hydrogenation setup, multi-step |
| Metallaphotoredox Catalysis | Nitroarenes, tertiary alkylamines, trifluoropropene, redox-active esters | Iridium photocatalyst, Ni(NO3)2, visible light | Ir, Ni | Room temp | Atmospheric | Moderate | Novel, modular, research scale |
Research Findings and Notes
- The nucleophilic aromatic substitution method remains the most practical and widely used for preparing N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline due to its simplicity, high yield, and ability to recycle reagents and solvents.
- Copper catalysts improve reaction rates and selectivity, but the reaction must be carefully controlled to avoid side reactions or decomposition.
- Catalytic hydrogenation methods are useful when starting from nitro-chloro intermediates, especially when further functional group manipulations are required.
- Metallaphotoredox catalysis represents an innovative approach to access structurally complex N-trifluoroalkyl anilines with cyclohexyl groups, expanding the chemical space for pharmaceutical applications. However, it is currently more suited to academic and medicinal chemistry research than industrial production.
- Purification typically involves crystallization and/or chromatographic techniques such as flash chromatography on silica gel to achieve high purity products.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Oxidation: The aniline ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: N-cyclohexyl-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline is being explored for its potential as a pharmaceutical agent due to its structural properties that enhance biological activity.
- Antiviral Activity : Derivatives of this compound have shown promise in inhibiting viral infections, such as MERS-CoV. Research indicates that modifications to the aniline structure can lead to compounds with significant antiviral properties .
- Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit protein kinases associated with cancer progression. For instance, quinazoline derivatives containing similar functional groups have demonstrated effectiveness against various cancer types .
- Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a candidate for further development in drug discovery pipelines .
Material Science Applications
In addition to its medicinal uses, this compound has applications in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with enhanced thermal and chemical stability due to the presence of fluorinated groups.
- Coatings and Adhesives : Its unique chemical properties make it suitable for developing coatings that require high durability and resistance to environmental factors.
Case Study 1: Antiviral Compound Development
A study focused on synthesizing derivatives of this compound revealed that specific modifications could enhance antiviral activity against MERS-CoV. Compounds were tested using high-content screening platforms, leading to the identification of several promising candidates with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 3.3 | High |
| Compound B | 4.1 | Moderate |
Case Study 2: Anticancer Activity
Research on quinazoline derivatives revealed that compounds incorporating the trifluoromethyl-aniline structure exhibited significant inhibition of epidermal growth factor receptor (EGFR) kinases, which are critical in cancer cell proliferation. These findings suggest that this compound could be further explored as a scaffold for developing anticancer agents .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclohexyl group contributes to the compound’s stability and binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The positions of substituents on the aniline ring critically affect biological activity and chemical reactivity:
Key Observations :
- Ortho vs.
- Trifluoromethyl Position : Derivatives with 2-CF₃ (e.g., ) show superior activity in cholinesterase inhibition, suggesting the target’s 4-CF₃ may shift selectivity toward other targets like tubulin .
Cholinesterase Inhibition
- 4-(Trifluoromethyl)aniline carbamates (e.g., 4c in ) exhibit potent BChE inhibition (IC₅₀ = 1.97 µM), attributed to the electron-withdrawing CF₃ group enhancing interaction with the enzyme’s active site .
- Target Compound : The absence of a carbamate moiety and the presence of a nitro group may reduce cholinesterase affinity compared to 4c, but the cyclohexyl group could modulate selectivity.
Nitric Oxide Release
- 4-Nitro-3-(trifluoromethyl)aniline () releases NO upon irradiation without inherent toxicity, making it useful in photodynamic therapy .
- Target Compound: The ortho-nitro group may alter photostability or NO-release kinetics compared to para-nitro analogues.
Tubulin Binding and Cytotoxicity
Biological Activity
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclohexyl Group : Enhances stability and lipophilicity.
- Nitro Group : Can be reduced to form reactive intermediates.
- Trifluoromethyl Group : Increases lipophilicity, facilitating membrane penetration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Effects on HeLa Cells
A study evaluated the effects of this compound on HeLa cells. The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via mitochondrial pathway.
The biological activity of this compound is attributed to several mechanisms:
- Reduction of Nitro Group : Converts to an amino group, forming reactive intermediates that interact with cellular components.
- Lipophilicity Enhancement : The trifluoromethyl group facilitates the compound's penetration into biological membranes.
- Protein Binding Affinity : The cyclohexyl group contributes to binding stability with target proteins.
Comparative Analysis
When compared to similar compounds, this compound shows unique advantages in terms of stability and biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Stability | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Yes | Yes |
| 2-nitro-4-(trifluoromethyl)aniline | Moderate | Yes | No |
| 4-nitro-2-(trifluoromethyl)aniline | Low | Limited | Yes |
Q & A
Q. What are established synthetic routes for N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology :
- Pd-catalyzed cross-coupling : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂) for aryl halide intermediates. Reaction temperatures of 80–100°C yield optimal conversion .
- Electrophilic substitution : Introduce the trifluoromethyl group via nitro displacement or Ullmann-type coupling, monitored by TLC/HPLC for intermediate purity .
- Optimization : Adjust stoichiometry of zinc dicyanide (for cyanation) or brominating agents (NBS) to minimize side products. Purify via reverse-phase chromatography (C18 columns) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹³C/¹⁹F NMR : Assign peaks using substituent-induced chemical shifts. The trifluoromethyl group (CF₃) shows a singlet near δ -60 ppm in ¹⁹F NMR. Nitro groups deshield adjacent protons (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Trifluoromethyl C-F stretches appear at 1100–1200 cm⁻¹ .
- UV-Vis : Monitor π→π* transitions of the nitroaromatic system (λmax ~270–320 nm) to assess electronic effects .
Q. What physicochemical properties are critical for handling and experimental design?
Advanced Research Questions
Q. How do computational methods (DFT/NBO) explain electronic effects in this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G**) to map frontier orbitals. The nitro group lowers HOMO energy, enhancing electrophilicity, while CF₃ increases lipophilicity .
- Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (e.g., σ→σ* interactions in CF₃ and resonance stabilization of nitro groups) .
Q. How do substituents (nitro, CF₃, cyclohexyl) influence reaction mechanisms in catalytic processes?
- Methodology :
- Nitro group : Acts as a meta-directing, electron-withdrawing group, slowing electrophilic substitution but favoring nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling) .
- CF₃ group : Enhances metabolic stability via steric shielding and fluorine’s inductive effect. Reduces basicity of the aniline NH₂ (pKa ~1–2) .
- Cyclohexyl group : Modulates steric bulk in ligand design (e.g., SARMs) .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved in structural elucidation?
- Methodology :
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., hindered rotation in CF₃ or cyclohexyl groups) .
- Crystallography : Refine X-ray structures via SHELXL (monoclinic P2₁/c space group common for substituted anilines) .
- Isotopic labeling : Synthesize deuterated analogs to confirm NH₂ proton assignments .
Q. What safety protocols are recommended for handling halogenated/nitroaniline derivatives?
- Methodology :
- PPE : Use nitrile gloves, goggles, and fume hoods due to acute dermal/ocular toxicity (LD50 ~200 mg/kg in rodents) .
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
